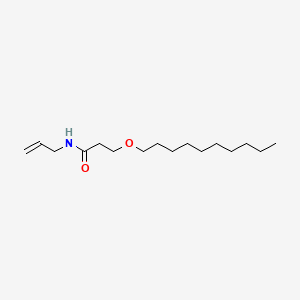
(1-(3-Bromo-6-chloropyridin-2-yl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol is a chemical compound that features a cyclopropane ring attached to a pyridine ring substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol typically involves the reaction of 3-bromo-6-chloropyridine with cyclopropanemethanol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
作用机制
The mechanism by which 1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
相似化合物的比较
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: This compound shares a similar pyridine ring structure with bromine and chlorine substitutions.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another compound with a similar halogenated pyridine ring.
Uniqueness
1-(3-Bromo-6-chloro-2-pyridinyl)cyclopropanemethanol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H9BrClNO |
|---|---|
分子量 |
262.53 g/mol |
IUPAC 名称 |
[1-(3-bromo-6-chloropyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H9BrClNO/c10-6-1-2-7(11)12-8(6)9(5-13)3-4-9/h1-2,13H,3-5H2 |
InChI 键 |
ROEPTHRTZIAXDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=C(C=CC(=N2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)







![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)


![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)

